Phenyl-[1-(4-p-tolyl-butyl)-piperidin-4-yl]-methanol
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Overview
Description
Phenyl-[1-(4-p-tolyl-butyl)-piperidin-4-yl]-methanol is a complex organic compound with a unique structure that includes a phenyl group, a piperidine ring, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-[1-(4-p-tolyl-butyl)-piperidin-4-yl]-methanol typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl-[1-(4-p-tolyl-butyl)-piperidin-4-yl]-methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles like hydroxide or alkoxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Phenyl-[1-(4-p-tolyl-butyl)-piperidin-4-yl]-methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl-[1-(4-p-tolyl-butyl)-piperidin-4-yl]-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Phenyl-[1-(4-p-tolyl-butyl)-piperidin-4-yl]-methanol can be compared with other similar compounds, such as:
1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Known for its fluorescent properties and potential antimicrobial and antioxidant activities.
4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate: Noted for its α-glucosidase inhibitory activity and potential antidiabetic properties.
Properties
Molecular Formula |
C23H31NO |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
[1-[4-(4-methylphenyl)butyl]piperidin-4-yl]-phenylmethanol |
InChI |
InChI=1S/C23H31NO/c1-19-10-12-20(13-11-19)7-5-6-16-24-17-14-22(15-18-24)23(25)21-8-3-2-4-9-21/h2-4,8-13,22-23,25H,5-7,14-18H2,1H3 |
InChI Key |
RGGWURWNJUDTIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCCCN2CCC(CC2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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